molecular formula C18H16N4O3S2 B2911628 N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-67-4

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2911628
CAS No.: 1021026-67-4
M. Wt: 400.47
InChI Key: VLCXOXBIQXIMMX-UHFFFAOYSA-N
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Description

N-(6-((2-((2-Methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in pharmaceutical and chemical biology research. This compound features a complex structure that incorporates thiophene-2-carboxamide and pyridazine rings linked via a thioether chain, further functionalized with a 2-methoxyphenyl group. This molecular architecture is characteristic of compounds designed for targeted biological activity, drawing parallels to other well-studied thiophene carboxamide derivatives documented in chemical databases . Its primary research value lies in its potential as a key intermediate or candidate for the development of novel enzyme inhibitors. Researchers are exploring its mechanism of action, with a particular focus on its ability to interact with and modulate the activity of specific protein kinases. The structure-activity relationship (SAR) of analogous compounds suggests that the thiophene-carboxamide moiety can be a critical pharmacophore for binding to enzyme active sites . This reagent is provided for research applications strictly in vitro. Potential areas of investigation include medicinal chemistry for hit-to-lead optimization, biochemical assay development for high-throughput screening, and structure-activity relationship studies to elucidate the role of its distinct molecular fragments. As with all compounds of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-25-13-6-3-2-5-12(13)19-16(23)11-27-17-9-8-15(21-22-17)20-18(24)14-7-4-10-26-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCXOXBIQXIMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazine ring
  • A thiophene moiety
  • An amine functional group
  • A carboxamide group

This unique combination contributes to its biological activity, particularly in targeting specific enzymes and receptors within the body.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Inhibits specific enzymes, potentially affecting metabolic pathways.
Anti-inflammatory May reduce inflammation through inhibition of COX enzymes.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several derivatives, this compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Molecular Docking Studies

Molecular docking studies have suggested that this compound binds effectively to the active site of COX enzymes, indicating a plausible mechanism for its anti-inflammatory effects. The binding affinity was comparable to established anti-inflammatory drugs.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate enzyme activities and interfere with cellular signaling pathways associated with cancer progression and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl ring or heterocyclic core. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Notes
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Benzo[d][1,3]dioxol-5-yl C₁₈H₁₄N₄O₄S₂ 414.5 Enhanced lipophilicity due to the dioxolane ring; potential CNS activity .
N-(6-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide 4-Fluorophenyl C₁₇H₁₃FN₄O₂S₂ 388.4 Fluorine substituent improves metabolic stability and bioavailability .
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-Bromophenyl, furyl C₂₆H₂₂BrN₃O₄S N/A Bromine enhances halogen bonding; dihydropyridine core may confer calcium channel modulation .
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) 4-Nitrophenyl, p-tolyl C₁₉H₁₆N₄O₄S 397.1 High yield (83.9%); nitro group enhances electron-withdrawing effects .

Key Observations :

  • Electron-Donating vs.
  • Bioavailability : Fluorine (as in ) and dioxolane (as in ) substituents improve metabolic stability, while nitro groups (e.g., ) may enhance reactivity or binding affinity.

Yield Comparison :

  • Compound 6o (): 22% yield using HFIP and molecular sieves.
  • Compound 2d (): 83.9% yield, suggesting optimized conditions for nitro-substituted analogs.

Physical and Spectroscopic Properties

  • Melting Points : Nitro-substituted compounds (e.g., 2d: 227.6–228.6°C ) exhibit higher melting points than methoxy- or fluoro-substituted analogs, likely due to stronger intermolecular interactions.
  • Spectroscopic Data : HRMS and NMR (e.g., ) confirm structural integrity, with deviations <0.001 ppm in mass accuracy.

Q & A

Q. What are the recommended synthetic routes for N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Strategy : The compound’s structure suggests a multi-step synthesis involving:
    • Thioether Linkage Formation : Reacting a pyridazine-thiol intermediate with a 2-((2-methoxyphenyl)amino)-2-oxoethyl moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. This aligns with methods used for analogous thioether-containing heterocycles .
    • Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxamide group to the pyridazine core, as demonstrated in similar carboxamide syntheses .
  • Optimization Tips :
    • Solvent Selection : Acetonitrile or dichloromethane (dry conditions) are preferred for minimizing side reactions, as seen in related amide-forming reactions .
    • Purification : Reverse-phase HPLC or methanol recrystallization ensures high purity, critical for pharmacological studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Assign peaks to confirm substituent positions. For example:
    • The methoxy group (2-methoxyphenyl) should show a singlet at ~3.8 ppm in 1H NMR .
    • Thiophene and pyridazine ring protons appear in aromatic regions (6.5–8.5 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. A retention time shift in LC-MS can indicate unreacted intermediates .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., thiophene vs. pyridazine) to verify spatial orientation, as done for structurally similar amides .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its pharmacological potential?

Methodological Answer:

  • Key Modifications :
    • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to assess impact on bioactivity, as seen in studies on dihydropyridine analogs .
    • Thioether Replacement : Substitute the thioether linker with sulfoxide or sulfone groups to evaluate stability and target binding .
  • Assay Design :
    • In Vitro Binding : Use fluorescence polarization assays to measure affinity for kinases or receptors, referencing methods applied to Dasatinib-like compounds .
    • Biological Screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) to identify antimicrobial potential, following protocols for thiadiazole derivatives .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Use liver microsome assays (human/rodent) to identify rapid degradation pathways. For example, esterase-mediated hydrolysis of the amide bond could explain reduced in vivo efficacy .
    • Bioavailability Studies : Compare oral vs. intravenous administration in animal models to assess absorption limitations .
  • Metabolite Identification : LC-MS/MS-based metabolite profiling (e.g., Phase I oxidation, glucuronidation) can clarify discrepancies, as shown in studies on thiophene carboxamides .
  • Structural Analog Testing : Synthesize and test derivatives with improved logP values (e.g., fluorinated analogs) to enhance membrane permeability .

Q. How can computational methods be integrated with experimental data to predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test mutagenicity. For instance, the methoxy group may increase CYP2D6-mediated oxidation risk .
    • Molecular Docking : Map the compound’s binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict dominant metabolic sites .
  • Experimental Validation :
    • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and LC-MS to detect GSH adducts, indicative of electrophilic intermediate formation .
    • CYP Inhibition Assays : Test against recombinant CYP isoforms to identify enzyme-specific interactions .

Q. What analytical approaches are critical for detecting and quantifying degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stress : Expose to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral conditions at 60°C for 48 hours. Monitor via HPLC for amide bond hydrolysis or thioether oxidation .
    • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess thiophene ring degradation .
  • Quantitative Methods :
    • Stability-Indicating HPLC : Develop a gradient method (C18 column, acetonitrile/water with 0.1% TFA) to resolve degradation peaks .
    • Mass Spectral Libraries : Compare degradation product spectra with databases (e.g., NIST) for rapid identification .

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